molecular formula C11H14F3N3 B12227979 5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12227979
M. Wt: 245.24 g/mol
InChI Key: GIABRDNWQRJHCV-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a piperidine ring bearing a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with 4-(trifluoromethyl)piperidine. The reaction is carried out in the presence of a suitable solvent, such as dioxane, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the pyrimidine ring are replaced by the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound can be utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct physicochemical properties and biological activities. The combination of these features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C11H14F3N3/c1-8-6-15-10(16-7-8)17-4-2-9(3-5-17)11(12,13)14/h6-7,9H,2-5H2,1H3

InChI Key

GIABRDNWQRJHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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